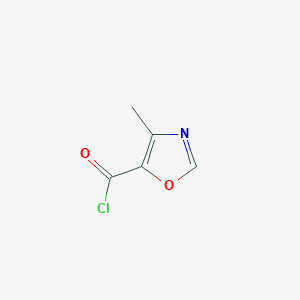

4-Methyloxazole-5-carbonyl chloride

描述

Significance of the Oxazole (B20620) Nucleus in Heterocyclic Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. numberanalytics.comtandfonline.comslideshare.netwikipedia.orgnumberanalytics.com This structural feature imparts a unique set of chemical and physical properties that have made it a cornerstone in heterocyclic chemistry. Oxazole and its derivatives are integral components of numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities. numberanalytics.comtandfonline.comslideshare.net The oxazole moiety's ability to engage in various non-covalent interactions with biological targets like enzymes and receptors makes it a valuable scaffold in medicinal chemistry. tandfonline.com Furthermore, the oxazole ring is thermally stable and can participate in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. tandfonline.comnumberanalytics.com

Role of the Carbonyl Chloride Functionality in Synthetic Transformations

The carbonyl chloride group, also known as an acyl chloride, is a highly reactive functional group derived from a carboxylic acid. wikipedia.org Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. youtube.com This reactivity makes carbonyl chlorides excellent acylating agents, enabling the formation of esters, amides, and ketones through reactions with alcohols, amines, and organometallic reagents, respectively. wikipedia.orglibretexts.orglibretexts.org The conversion of a carboxylic acid to a carbonyl chloride is a common strategy to activate the carboxyl group for subsequent transformations. wikipedia.org Reagents such as thionyl chloride and oxalyl chloride are frequently employed for this purpose. wikipedia.org The high reactivity of carbonyl chlorides allows for efficient bond formation under relatively mild conditions, a desirable feature in multi-step organic syntheses. patsnap.compatsnap.com

Overview of 4-Methyloxazole-5-carbonyl Chloride within the Landscape of Oxazole Scaffolds

This compound is a specific example of an oxazole carbonyl chloride that serves as a valuable intermediate in organic synthesis. It combines the structural features of the oxazole ring with the high reactivity of the carbonyl chloride group. While information specifically on this compound is limited, its structure suggests its utility in the synthesis of a variety of substituted oxazole derivatives. The methyl group at the 4-position and the carbonyl chloride at the 5-position provide distinct points for further functionalization. For instance, the carbonyl chloride can readily react with various nucleophiles to introduce diverse substituents at the 5-position of the oxazole ring. A patented process describes the synthesis of 4-methyloxazole-5-carboxamide (B1594835) by reacting a compound of formula (I) with a high concentration of aqueous ammonia (B1221849), where R1 can be H or a C1-10 alkyl group, highlighting a potential application of the related carbonyl chloride. google.com The strategic placement of these functional groups makes this compound a potentially useful building block for creating libraries of compounds for screening in drug discovery and materials science.

Properties of this compound

| Property | Value |

| Molecular Formula | C5H4ClNO2 |

| IUPAC Name | 4-methyl-1,3-oxazole-5-carbonyl chloride |

| CAS Number | Not readily available |

Related Oxazole Carbonyl Chlorides and their Properties

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | 51655-71-1 | C11H8ClNO2 | Contains a phenyl group at the 2-position. sigmaaldrich.com |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride | 4462-55-9 | C11H6Cl3NO2 | An isoxazole (B147169) derivative with a dichlorophenyl substituent. |

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | 69399-79-7 | C11H6Cl2FNO2 | An isoxazole derivative with chloro and fluoro-substituted phenyl ring. bldpharm.com |

| 5-Methyl-4-isoxazolecarbonylchloride | 67305-24-2 | C5H4ClNO2 | An isomer of this compound. chemspider.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,3-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKNOSGIABPXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383589 | |

| Record name | 4-Methyloxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-24-7 | |

| Record name | 4-Methyloxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyloxazole 5 Carbonyl Chloride and Analogues

Classical Preparative Routes to Oxazole (B20620) Carbonyl Chlorides

Traditional methods for preparing oxazole carbonyl chlorides primarily involve two key stages: the formation of the oxazole ring itself, followed by the conversion of a carboxylic acid group at the 5-position into a reactive carbonyl chloride.

Carboxylic Acid Chlorination Strategies

The conversion of 4-methyloxazole-5-carboxylic acid to its corresponding carbonyl chloride is a critical step. This transformation is typically achieved using standard chlorinating agents, each with its own set of advantages and specific applications.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids into acyl chlorides. nih.govabap.co.in The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which functions as an excellent leaving group. ijpsonline.comresearchgate.net Subsequent nucleophilic attack by the chloride ion, also generated in the reaction, leads to the formation of the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. researchgate.netacs.org

This method is highly efficient; for instance, the analogous 4-methylthiazole-5-carboxylic acid is readily converted to its acid chloride by refluxing in thionyl chloride. organic-chemistry.org The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride, sometimes at reflux, to drive the reaction to completion. abap.co.in

Oxalyl chloride ((COCl)₂) serves as a milder and often more selective alternative to thionyl chloride for the preparation of acyl chlorides. nih.gov A key advantage of using oxalyl chloride is that it decomposes into volatile byproducts (CO, CO₂, and HCl), which simplifies the workup and purification of the desired product. nih.gov

These reactions are typically conducted under gentle conditions, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM), and are frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). abap.co.inresearchgate.net While oxalyl chloride is highly effective, it is also more reactive and expensive than thionyl chloride. google.com Caution is required when dealing with electron-rich aromatic systems, as Friedel-Crafts acylation can occur as a side reaction. google.com The process is widely applicable and has been used in the synthesis of various complex molecules where a carboxylic acid is converted to an acyl chloride intermediate. researchgate.netnih.gov

Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) ((Cl₃CO)₂CO), is a solid, crystalline compound that serves as a safer and more manageable substitute for gaseous phosgene (B1210022). acs.orgnih.gov It is a versatile reagent used for the activation of carboxylic acids and the preparation of carbonyl chlorides. acs.orgnih.gov Triphosgene functions by decomposing in the presence of a catalyst to generate phosgene in situ, which then reacts with the carboxylic acid. researchgate.net

This method offers the benefits of high reactivity under mild conditions, often resulting in excellent yields of the acyl chloride. acs.org Its solid nature and low volatility enhance its safety profile compared to directly handling phosgene. organic-chemistry.org

Table 1: Comparison of Classical Chlorinating Agents

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, often refluxed abap.co.in | High reactivity, low cost google.com | Harsh conditions, corrosive byproducts (HCl, SO₂) researchgate.net |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), cat. DMF, room temp abap.co.in | Mild conditions, volatile byproducts nih.gov | Higher cost, potential side reactions google.com |

| Bis(trichloromethyl) Carbonate (Triphosgene) | (Cl₃CO)₂CO | Inert solvent, mild conditions acs.org | Solid (safer than phosgene), high efficiency nih.govorganic-chemistry.org | Higher cost, generates phosgene in situ |

Multi-Step Cyclization Approaches to Oxazole Ring Formation

The core 4-methyloxazole (B41796) ring is typically constructed through cyclization reactions. The resulting oxazole derivative, usually an ester or amide, can then be hydrolyzed to the carboxylic acid and subsequently chlorinated.

One common industrial route to a precursor involves the reaction of ethyl 2-chloroacetoacetate with formamide, which yields ethyl 4-methyloxazole-5-carboxylate. nih.gov This ester is a valuable intermediate for pyridoxine (B80251) (Vitamin B6) synthesis. nih.gov Similarly, 4-methyloxazole-5-carboxamide (B1594835) can be synthesized and serves as a key precursor. researchgate.net

Other synthetic strategies include the intramolecular cyclization of N-acyl-α-amino acids, which can be mediated by various activating agents to form oxazolones, which are tautomers of hydrox-yoxazoles. nih.gov These methods provide a versatile entry into substituted oxazole systems. The synthesis of the related isoxazole (B147169) heterocycles through electrophilic cyclization of alkynone oximes also highlights the general principles of forming five-membered heterocyclic rings. nih.gov

Advanced and Sustainable Synthetic Protocols

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, aiming for greater efficiency, reduced waste, and the use of less hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique allows for rapid heating, often leading to significantly reduced reaction times, higher yields, and increased product purity. nih.govnih.gov The synthesis of various oxazole derivatives has been successfully achieved using microwave irradiation, offering a more energy-efficient and faster alternative to conventional heating. ijpsonline.comacs.org

Ultrasound-assisted synthesis is another green technique that enhances reaction rates through acoustic cavitation. The combination of ultrasound with environmentally benign solvents, such as deep eutectic solvents (DES), has been shown to be a rapid and energy-efficient method for synthesizing oxazoles, improving yields and drastically cutting reaction times compared to traditional thermal methods. nih.gov This approach not only saves energy but also utilizes biodegradable and recyclable solvents. nih.gov

Catalysis plays a central role in modern sustainable synthesis. Various catalytic systems have been developed for oxazole synthesis, including:

Dirhodium(II)-catalyzed reactions of diazo compounds with oximes provide an efficient, one-step route to multi-functionalized oxazoles under mild conditions. jsynthchem.com

Silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides presents a novel strategy for constructing the oxazole ring. nih.gov

Iodine-catalyzed tandem oxidative cyclization allows for the one-pot synthesis of polysubstituted oxazoles from readily available starting materials under mild, metal-free conditions. organic-chemistry.org

Copper-catalyzed annulation provides a solvent-free method for synthesizing triarylated oxazoles using molecular oxygen as the oxidant. organic-chemistry.org

These advanced protocols, often performed in one-pot procedures, represent a significant step forward in the sustainable production of 4-methyloxazole-5-carbonyl chloride and its analogues by minimizing waste, reducing energy consumption, and employing safer reagents.

Advancements in the Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs is a focal point of contemporary chemical research, driven by their significance as versatile intermediates in the creation of a wide array of more complex molecules. This article delves into the innovative and sustainable methodologies being developed for their production, with a particular emphasis on green chemistry, continuous flow processes, and advanced catalytic strategies.

1 Green Chemistry in Oxazole Carbonyl Chloride Synthesis

In an effort to create more environmentally benign and efficient chemical processes, green chemistry principles are increasingly being applied to the synthesis of oxazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

1 Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nih.govrasayanjournal.co.in The application of microwave irradiation can facilitate various reactions for synthesizing oxazole rings and their precursors. For instance, the synthesis of oxazole derivatives has been reported by reacting α-azidochalcones with trifluoroacetic acid under microwave heating. ijpsonline.com Another example is the microwave-assisted Erlenmeyer synthesis of azalactones, which are precursors to oxazoles, using hippuric acid, substituted aldehydes or ketones, acetic anhydride, and a MgO/Al2O3 catalyst. ijpsonline.com

The Hantzsch condensation, a classic multicomponent reaction, has also been adapted for microwave-assisted synthesis of 1,4-dihydropyridine (B1200194) derivatives, showcasing the versatility of this technology for creating heterocyclic compounds. mdpi.com Furthermore, solvent-free microwave-assisted synthesis of oxadiazoles (B1248032) containing an imidazole (B134444) moiety highlights the potential for environmentally friendly conditions by eliminating the need for volatile organic solvents. ias.ac.in

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Azalactone Synthesis | Several hours | 30 minutes | Significant | ijpsonline.com |

| Pyrazolo[3,4-b]pyridine Synthesis | Longer reaction times | Shorter reaction times | Higher yields | nih.gov |

| 1,4-Dihydropyridine Nucleoside Synthesis | 30 minutes (58% yield) | 30 minutes (96% yield) | Significant | nih.gov |

| Oxadiazole Synthesis | 4-5 hours | Shorter reaction times | Improved yields | ias.ac.in |

2 Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis is another green technique that utilizes the energy of sound waves to induce cavitation, leading to enhanced reaction rates and yields. researchgate.net This method has been successfully employed for the synthesis of oxazole derivatives. For example, a novel synthesis of oxazoles from 4-substituted phenacylbromides and amides has been achieved using ultrasound in the presence of a deep eutectic solvent (DES). ijpsonline.com This approach offers advantages such as shorter reaction times, higher yields (up to 90% in 8 minutes), and easier product purification. researchgate.net

Ultrasound has also been used in the one-pot, three-component synthesis of isoxazolines, demonstrating its utility in constructing heterocyclic systems under mild and environmentally friendly conditions. nih.gov The use of ultrasound can significantly reduce energy consumption compared to conventional thermal methods, making it a more sustainable option. researchgate.net

3 Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as green alternatives to traditional volatile organic solvents. mdpi.comnih.govnih.gov These solvents possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. tue.nl

In the context of oxazole synthesis, DESs have been used in conjunction with ultrasound to facilitate the reaction between phenacyl bromides and amides. ijpsonline.com The use of a DES as the reaction medium can lead to improved yields and simplified work-up procedures. ijpsonline.comresearchgate.net ILs have also been explored as solvents and catalysts in various organic transformations, including those leading to the formation of heterocyclic compounds. mdpi.comresearchgate.net For instance, the Suzuki C-C coupling reaction to form substituted oxazoles has been carried out in ionic liquids like [bmim]BF4 and [bmim]PF6. researchgate.net Natural deep eutectic solvents (NaDESs), derived from natural sources, offer an even more sustainable option for these synthetic applications. nih.gov

2 Flow Chemistry and Continuous Production Methods for Industrial Scale

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production, particularly for industrial-scale synthesis. mdpi.comresearchgate.net This technology allows for precise control over reaction parameters, enhanced safety, improved scalability, and often higher yields and purity. researchgate.netnih.gov

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Benefit | Reference |

|---|---|---|

| Precise Control | Improved reaction selectivity and yield | researchgate.net |

| Enhanced Safety | Minimized risk of handling hazardous intermediates | researchgate.net |

| Scalability | Straightforward scale-up from laboratory to industrial production | researchgate.net |

| Integration | Ability to combine multiple reaction and purification steps | uc.pt |

3 Catalytic Strategies in Oxazole Synthesis and Functionalization

Catalysis plays a crucial role in modern organic synthesis, enabling the efficient and selective construction of complex molecules. Various catalytic strategies have been developed for the synthesis and functionalization of the oxazole ring.

1 Transition Metal Catalysis for Carbon-Carbon Bond Formation

Transition metal catalysts are widely used to facilitate the formation of carbon-carbon bonds, a fundamental transformation in organic chemistry. chemscene.com In the context of oxazole synthesis, transition metals can be employed in cross-coupling reactions to introduce substituents onto the oxazole core. For example, palladium-catalyzed Suzuki reactions have been used to couple aryl bromides with oxazole derivatives. ijpsonline.com

Furthermore, rhodium-catalyzed reactions of oxadiazoles with alkynes and other reagents have been developed to construct more complex fused heterocyclic systems. researchgate.net While many methods rely on transition metals, there is also a growing interest in developing metal-free alternatives for C-C and C-O bond formation to create benzoxazole (B165842) derivatives, which are structurally related to oxazoles. nih.govrsc.orgrsc.org

Synergistic Photoredox and Copper Catalysis in Coupling Reactions

A powerful strategy for the formation of substituted oxazoles involves the synergistic combination of photoredox and copper catalysis. This dual catalytic system enables the coupling of N-propargylamides with alkyl halides under mild conditions, typically using blue light irradiation. organic-chemistry.org The reaction proceeds through the generation of an alkyl radical from the alkyl halide by the photocatalyst. This radical then participates in the copper-catalyzed cyclization of the N-propargylamide to form the oxazole ring.

While direct synthesis of this compound using this method has not been extensively reported, the versatility of this approach suggests a plausible pathway. A potential route could involve the use of an N-propargylamide bearing a precursor to the carbonyl chloride group at the terminal alkyne position. Subsequent functional group manipulation would then yield the desired product. The general applicability of this method to a wide range of functional groups makes it a promising avenue for the synthesis of complex oxazole derivatives. organic-chemistry.org

A representative transformation is the synthesis of alkyl-substituted oxazoles from N-propargylamides and alkyl halides. The reaction conditions are typically mild, and the yields are generally good.

Table 1: Synergistic Photoredox and Copper Catalyzed Synthesis of Oxazoles

| Starting Material (N-Propargylamide) | Coupling Partner (Alkyl Halide) | Catalyst System | Product | Yield (%) | Reference |

| N-(1-phenylprop-2-yn-1-yl)acetamide | Iodomethane | fac-[Ir(ppy)₃], Cu(TFA)₂ | 2,4-dimethyl-5-phenyloxazole | High | organic-chemistry.org |

| N-(1-phenylprop-2-yn-1-yl)benzamide | Ethyl Bromoacetate | fac-[Ir(ppy)₃], Cu(TFA)₂ | Ethyl 2-(2-phenyl-5-phenyloxazol-4-yl)acetate | Good | organic-chemistry.org |

This table presents a generalized representation of the reaction based on published methodologies.

Iron(II)-Catalyzed Isomerization Processes

Iron(II)-catalyzed isomerization represents an efficient and atom-economical approach to the synthesis of oxazole derivatives from readily available isoxazole precursors. nih.govresearchgate.net This methodology is particularly relevant for the synthesis of 4-methyloxazole-5-carboxylic acid derivatives, which are immediate precursors to this compound.

The process involves the rearrangement of 4-acyl-5-alkoxyisoxazoles or 4-formylisoxazoles in the presence of an iron(II) catalyst, such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O), typically in a solvent like dioxane at elevated temperatures. nih.govresearchgate.net For instance, the iron(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles directly yields methyl oxazole-4-carboxylates. nih.govresearchgate.net This transformation proceeds through a proposed transient 2-acyl-2H-azirine intermediate, which then rearranges to the thermodynamically more stable oxazole ring system. nih.gov

The resulting oxazole ester can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the target this compound using a chlorinating agent like thionyl chloride or oxalyl chloride.

Table 2: Iron(II)-Catalyzed Isomerization for the Synthesis of Oxazole Precursors

| Starting Material | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 3-Phenyl-4-formyl-5-methoxyisoxazole | FeCl₂·4H₂O | Dioxane | 105 | Methyl 2-phenyl-oxazole-4-carboxylate | Good | nih.govresearchgate.net |

| 3-Methyl-4-formyl-5-methoxyisoxazole | FeCl₂·4H₂O | Dioxane | 105 | Methyl 2-methyl-oxazole-4-carboxylate | Good | nih.govresearchgate.net |

This table is based on reported iron-catalyzed isomerizations of analogous isoxazole systems.

Lewis Acid Catalysis in Cyclization Reactions

Lewis acid catalysis is a cornerstone of organic synthesis, and it plays a crucial role in the cyclization reactions to form heterocyclic compounds, including oxazoles. Lewis acids can activate substrates, facilitating intramolecular cyclization to construct the oxazole ring. A variety of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and copper(II) triflate (Cu(OTf)₂), have been employed for this purpose. jetir.org

The synthesis of this compound analogues can be envisioned through the Lewis acid-catalyzed cyclization of appropriate acyclic precursors. For example, α-amino ketones can react with acid chlorides or anhydrides to form an intermediate that, upon activation by a Lewis acid, undergoes cyclodehydration to yield the oxazole. The specific substitution pattern on the starting materials would dictate the final substitution on the oxazole ring.

While direct examples for the synthesis of this compound are not prominent in the literature, the general principles of Lewis acid-catalyzed oxazole formation are well-established. The reaction conditions and the choice of Lewis acid are critical for achieving high yields and selectivity.

Table 3: Representative Lewis Acid-Catalyzed Oxazole Synthesis

| Acyclic Precursor 1 | Acyclic Precursor 2 | Lewis Acid Catalyst | Product | Reference |

| α-Amino ketone | Acid Anhydride | BF₃·OEt₂ | 2,5-Disubstituted Oxazole | General Methodology |

| Enamide | - | Cu(OTf)₂ | Substituted Oxazole | jetir.org |

This table illustrates the general principle of Lewis acid-catalyzed oxazole synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 Methyloxazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The reactivity of acyl chlorides like 4-methyloxazole-5-carbonyl chloride is the highest among carboxylic acid derivatives, which also include acid anhydrides, esters, and amides. libretexts.org This high reactivity means that it can readily react with a wide range of nucleophiles, often without the need for a catalyst. youtube.com

Amide Formation via Reaction with Amines

The reaction of this compound with amines is a classic example of nucleophilic acyl substitution, leading to the formation of 4-methyloxazole-5-carboxamides. This reaction, often referred to as the Schotten-Baumann reaction, is a widely used method for amide synthesis. fishersci.it The process is typically fast at room temperature and is often carried out in aprotic solvents in the presence of a base, such as a tertiary amine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. fishersci.it

The formation of 4-methyl-oxazole-5-carboxamide is a key step in the synthesis of pyridoxine (B80251) (vitamin B6). google.com Research has shown that reacting 4-methyl-oxazole-5-carboxylate with a high concentration of aqueous ammonia (B1221849) can produce the corresponding amide in high yields of 90% or more. google.com

Influence of Steric and Electronic Effects on Reaction Rates

The rate of amide formation is influenced by both steric and electronic factors. Steric hindrance around the nitrogen atom of the amine or the carbonyl carbon of the acyl chloride can slow down the reaction. Electronically, the nucleophilicity of the amine plays a crucial role. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. Similarly, the electrophilicity of the carbonyl carbon is a key factor. The oxazole (B20620) ring, being an electron-withdrawing heterocycle, increases the electrophilicity of the carbonyl carbon in this compound, making it highly reactive towards nucleophilic attack.

Esterification via Reaction with Alcohols

This compound reacts with alcohols to form the corresponding esters. google.com This reaction is another example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. youtube.com Due to the high reactivity of the acyl chloride, this esterification can often proceed without an acid catalyst. youtube.com The reaction of ethyl 4-methyloxazole-5-carboxylate, a related ester, is a known process. google.comnih.gov The general method for esterification of carboxylic acids can involve conversion to the more reactive acyl chloride first. libretexts.org The use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also facilitate the esterification of carboxylic acids with alcohols. researchgate.net

Reactions with Other Nucleophiles (e.g., Hydrazides, Carboxylate Anions, Azides)

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles.

Hydrazides: Reaction with hydrazine (B178648) would be expected to form the corresponding acyl hydrazide.

Carboxylate Anions: The reaction with a carboxylate anion results in the formation of an acid anhydride. masterorganicchemistry.com This occurs through the attack of the carboxylate on the carbonyl carbon of the acyl chloride. masterorganicchemistry.com

Azides: Reaction with an azide (B81097) source, such as sodium azide, would yield the corresponding acyl azide. Acyl azides are versatile intermediates that can undergo Curtius rearrangement to form isocyanates. helsinki.fi

The table below summarizes the products of these reactions.

| Nucleophile | Product |

| Hydrazine | 4-Methyloxazole-5-carbohydrazide |

| Carboxylate Anion | Mixed Anhydride |

| Azide Anion | 4-Methyloxazole-5-carbonyl azide |

Detailed Mechanistic Pathways of Nucleophilic Acyl Substitution

The mechanism of nucleophilic acyl substitution can proceed under neutral, basic, or acidic conditions. youtube.combyjus.com

Under neutral or basic conditions (strong nucleophile):

Nucleophilic Attack: A strong nucleophile directly attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate with a negative charge on the oxygen atom. lscollege.ac.inyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbon-oxygen double bond, and in the process, the chloride ion, being a good leaving group, is expelled. lscollege.ac.inyoutube.com

Under acidic conditions (weak nucleophile):

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile. lscollege.ac.inbyjus.com

Nucleophilic Attack: The weak nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. lscollege.ac.inbyjus.com

Proton Transfer: A proton is transferred from the nucleophilic group to the leaving group. byjus.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the now-protonated and better leaving group. byjus.com

Deprotonation: The protonated carbonyl group of the product is deprotonated to yield the final substitution product and regenerate the acid catalyst. lscollege.ac.inbyjus.com

This mechanistic understanding is fundamental to controlling the outcomes of reactions involving this compound and other acyl halides.

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions represent powerful strategies for the construction of complex polycyclic and heterocyclic systems. These reactions, which involve the formation of new rings onto an existing molecular scaffold, are critical in medicinal chemistry and materials science.

Formal [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a highly efficient method for constructing five-membered heterocyclic rings. This reaction involves the combination of a three-atom (1,3-dipole) component with a two-atom (dipolarophile) component. In the context of creating complex molecular architectures, such as spirooxindoles, this reaction is frequently employed.

A common strategy involves the reaction of an azomethine ylide, generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde (like paraformaldehyde), with a suitable dipolarophile. nih.gov While this compound itself is not typically the dipolarophile, derivatives containing activated alkene moieties attached to a heterocyclic core are common substrates. For instance, new spirooxindole hybrids featuring four contiguous asymmetric carbon centers have been synthesized in high yields and stereoselectivity using a [3+2] cycloaddition approach. nih.gov This highlights the utility of the reaction in generating stereochemically dense scaffolds that may incorporate oxazole or furan (B31954) motifs. nih.gov

The spirooxindole scaffold is a privileged structure in drug discovery, present in numerous bioactive natural products and synthetic compounds. nih.gov Its synthesis is a major focus of organic chemistry, with cycloaddition reactions being a primary tool. The construction of spirooxindole-pyrrolidine derivatives, for example, often proceeds through a one-pot, multi-component [3+2] cycloaddition reaction. nih.govnih.gov

The key components for this transformation are typically an isatin-derived azomethine ylide, which acts as the 1,3-dipole, and an electron-deficient alkene. While direct use of this compound in this context is not prominently documented, the synthesis of spirooxindoles containing other heterocyclic rings, such as nitroisoxazoles, has been achieved through reactions between isatinimines and substituted styrylisoxazoles. nih.gov This demonstrates that while the oxazole moiety can be a component of the final spirocyclic product, the specific reactivity of the carbonyl chloride is generally not exploited for the core spirocyclization step itself. Instead, the carbonyl chloride would likely be used to further functionalize the molecule after the spiro-center is formed.

Radical Reactions and Acyl Radical Generation

The generation of acyl radicals from stable precursors under mild conditions is a significant advancement in modern synthetic chemistry. Visible-light photoredox catalysis has emerged as a powerful tool for this purpose, allowing for the conversion of acyl chlorides, carboxylic acids, and thioesters into highly reactive acyl radical intermediates. nih.govnih.govrsc.org These radicals are nucleophilic and can participate in a variety of synthetically useful transformations, including Giese-type additions and Minisci-type acylations. nih.gov

The generation of an acyl radical from this compound would proceed via a single-electron reduction mechanism initiated by an excited photocatalyst. This process avoids the harsh conditions associated with traditional methods like high temperatures or the use of stoichiometric tin reagents. nih.gov The resulting 4-methyloxazol-5-ylcarbonyl radical can then be trapped by an electron-deficient olefin, such as a Michael acceptor, to form a new carbon-carbon bond. This strategy has been successfully applied to a wide range of acyl chlorides, including those with heterocyclic substituents. rsc.org

Below is a table illustrating typical conditions for photoredox-catalyzed acyl radical generation and subsequent reaction.

| Entry | Acyl Precursor | Radical Acceptor | Photocatalyst | Solvent | Yield (%) |

| 1 | Benzoyl Chloride | Phenyl Vinyl Sulfone | fac-Ir(ppy)₃ | CH₂Cl₂ | 95 |

| 2 | Aliphatic Acyl Chloride | Acrylonitrile | Organic Dye | MeCN | 70-85 |

| 3 | Isoxazole-4-carbonyl chloride rsc.org | Phenyl Vinyl Sulfone | Not Specified | Not Specified | Moderate |

| 4 | This compound | Generic Michael Acceptor | fac-Ir(ppy)₃ (Proposed) | CH₂Cl₂ (Proposed) | - |

This table presents illustrative data based on analogous reactions reported in the literature.

Isomerization and Rearrangement Pathways (e.g., Isoxazole-Azirine Isomerization)

The isomerization of heterocyclic rings provides an atom-economical pathway to generate structural diversity. For oxazole and isoxazole (B147169) systems, a well-documented rearrangement proceeds through a highly strained 2-carbonyl-2H-azirine intermediate. This transformation can be initiated thermally, photochemically, or via catalysis and serves as a method to interconvert different five-membered heterocycles.

This reactivity switch is particularly relevant in the synthesis of substituted oxazoles from isoxazole precursors. For example, Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles at moderate temperatures (e.g., 50 °C in MeCN) allows for the isolation of the transient 2-acyl-2H-azirine intermediate. This azirine can then be selectively converted into either a rearranged isoxazole under catalytic conditions at higher temperatures or, notably, an oxazole derivative via non-catalytic thermolysis (e.g., 170 °C). This pathway underscores the complex relationship between these isomeric heterocycles, governed by reaction conditions and substituent effects. While this isomerization pertains to the core heterocyclic system, it represents a fundamental rearrangement pathway available to this class of compounds.

Coupling Reactions and Cross-Coupling Methodologies

The acyl chloride functionality of this compound makes it an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful applications is in palladium-catalyzed reactions. The compound can readily undergo carbonylative cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with an organoboron reagent to form a ketone. While many modern procedures generate the acyl moiety in situ from an aryl halide and carbon monoxide, the use of a pre-formed acyl chloride like this compound provides a direct and often high-yielding route to the desired ketone product. whiterose.ac.uk Similarly, it can participate in Stille, Negishi, and Sonogashira-type couplings with the appropriate organometallic nucleophiles.

The table below outlines potential cross-coupling reactions for this compound.

| Coupling Reaction | Nucleophile | Catalyst (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄ | Aryl/Alkenyl Ketone |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Ketone |

| Negishi | Organozinc (R-ZnCl) | PdCl₂(dppf) | Ketone |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Ynone |

| Heck (Carbonylative) | Alkene, CO | Pd(OAc)₂ | β,γ-Unsaturated Ketone |

This table illustrates potential transformations based on established cross-coupling methodologies.

Synthetic Applications in Complex Molecule Construction

Building Blocks for Diverse Heterocyclic Systems

The inherent reactivity of the acyl chloride group allows for the elaboration of the 4-methyloxazole (B41796) core into a variety of other heterocyclic structures, including more complex oxazole (B20620) derivatives and fused ring systems.

The most direct application of 4-methyloxazole-5-carbonyl chloride is in the synthesis of other 5-substituted oxazole derivatives. The acyl chloride readily reacts with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to generate esters, amides, and ketones, respectively. Each of these products is a more complex substituted oxazole, where the substituent at the 5-position is tailored by the choice of nucleophile. This reactivity allows for the incorporation of the 4-methyloxazole moiety into larger molecules, a common strategy in the development of new chemical entities. For instance, the synthesis of various oxazole derivatives is a key area of research due to their wide-ranging biological activities. clockss.org

| Nucleophile | Resulting Functional Group at C5 | Product Class |

|---|---|---|

| Alcohol (R-OH) | Ester (-COOR) | 4-Methyl-5-alkoxycarbonyloxazole |

| Amine (R-NH₂) | Amide (-CONHR) | N-Substituted-4-methyloxazole-5-carboxamide |

| Organocadmium (R₂Cd) | Ketone (-COR) | 5-Acyl-4-methyloxazole |

Skeletal editing or rearrangement represents an advanced strategy for transforming one heterocyclic core into another. Recent research has demonstrated novel methods for the skeletal rearrangement of an oxazole into a pyrrole (B145914) through processes like dynamic 8π electrocyclizations. nih.gov Another innovative approach, termed "skeletal recasting," utilizes a molecular perturbator like an azoalkene to deconstruct and then reconstruct a simple pyrrole into a more complex, fully substituted one. nih.gov This process involves dearomative deconstruction followed by rearomative reconstruction steps. nih.gov

This compound is a key precursor for building fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines. This scaffold is of significant interest in medicinal chemistry as it is structurally analogous to purine (B94841) bases, where an oxazole ring replaces the imidazole (B134444) ring. nih.gov These compounds are considered potential antimetabolites and have been investigated for various therapeutic applications, including as anticancer agents and cannabinoid receptor antagonists. nih.govgoogle.com

The general synthetic strategy involves constructing a pyrimidine (B1678525) ring onto the existing oxazole core. A plausible route starting from this compound would first involve its conversion to the corresponding amide, 4-methyloxazole-5-carboxamide (B1594835), by reaction with ammonia (B1221849). This amide can then undergo condensation and cyclization reactions with appropriate reagents to form the fused pyrimidine ring. For example, reacting a 5-aminooxazole derivative with reagents like triethyl orthoformate followed by an amine is a known method to construct the oxazolo[5,4-d]pyrimidine (B1261902) system. nih.gov This highlights how the functional group at the 5-position of the oxazole ring is critical for the subsequent annulation reaction to build the adjacent pyrimidine ring.

Precursors for Pharmaceutically Relevant Scaffolds

The reactivity of the acyl chloride group makes this compound an ideal starting point for synthesizing molecules with established or potential pharmaceutical value.

The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry. nih.gov this compound, as a reactive acylating agent, is perfectly suited for this purpose. It can be reacted with a diverse array of primary and secondary amines to produce a library of N-substituted 4-methyloxazole-5-carboxamides. This approach is central to lead optimization in drug discovery, allowing for systematic modification of a molecule's properties. The resulting amide-based analogues can be screened for enhanced biological activity, improved metabolic stability, or other desirable pharmaceutical characteristics. Cooperative catalysis methods, for instance, have been developed to chemically modify bioactive amides for applications in creating drug conjugates. nih.gov

N-Acyl-α-amino acids and their ketone derivatives are privileged structures in medicinal chemistry and serve as crucial intermediates in the synthesis of peptidomimetics and other bioactive molecules. nih.gov this compound can be used to synthesize these scaffolds through the N-acylation of α-amino acids or α-amino ketones.

The reaction involves the nucleophilic attack of the amino group of the amino acid (or its ester) on the electrophilic carbonyl carbon of the acyl chloride. This forms a stable amide bond, linking the 4-methyloxazole moiety to the amino acid backbone. This method provides direct access to a wide range of chiral N-(4-methyloxazol-5-oyl)-α-amino acids. While the direct synthesis of chiral α-amino ketones can be challenging due to potential racemization, using acyl chlorides derived from amino acids is a key strategy. nih.govnih.gov This highlights the utility of this compound in creating novel, non-natural amino acid derivatives for incorporation into peptide-based drug candidates.

| Starting Material | Reaction | Product Scaffold | Potential Application |

|---|---|---|---|

| α-Amino Acid (e.g., Glycine) | N-Acylation | N-(4-methyloxazol-5-oyl)-α-amino acid | Peptidomimetics, Enzyme Inhibitors |

| α-Amino Ketone | N-Acylation | N-Acyl-α-amino ketone | Protease Inhibitors, Bioactive Probes |

Intermediate in the Development of Antimicrobial Agents (e.g., Antitubercular, Antibacterial)

The oxazole motif is a well-established pharmacophore in a variety of antimicrobial agents. While extensive research highlights the synthesis of oxazole-containing antibacterial and antitubercular compounds, specific examples detailing the use of this compound as a direct precursor are limited in publicly available scientific literature.

However, the utility of this compound in the broader field of anti-infective agent development is demonstrated in the synthesis of novel anti-protozoal agents. In a patent describing boron-containing small molecules for treating protozoal infections, this compound is listed as a reactant in the preparation of these specialized therapeutic agents. google.com This application underscores the potential of the 4-methyloxazole-5-carboxamide moiety, derived from the corresponding acyl chloride, to be incorporated into biologically active molecules targeting a range of pathogenic organisms.

Further research is required to fully elucidate the potential of this compound in the development of new antitubercular and antibacterial drugs. Its availability as a reactive intermediate suggests that it could be readily employed to generate libraries of amide derivatives for screening against various bacterial and mycobacterial strains.

Role in Anticancer Agent Research and SAR Studies

The development of novel anticancer therapeutics is a critical area of medicinal chemistry, and heterocyclic compounds, including oxazoles, play a pivotal role in the design of new drug candidates. This compound has been identified as a potential building block in the synthesis of compounds aimed at cancer treatment.

A doctoral thesis focused on the discovery of inhibitors of Cdc25 phosphatases, a family of enzymes implicated in cancer progression, lists this compound as one of several commercially available acyl chlorides for the synthesis of potential anticancer drugs. core.ac.uk The research aimed to create libraries of compounds for screening as enzyme inhibitors. While the thesis does not provide specific synthesis details or structure-activity relationship (SAR) data for compounds derived from this compound, its inclusion as a potential reagent highlights its relevance in the exploration of new anticancer agents.

Applications in Agrochemical Synthesis

Despite the importance of oxazole-containing compounds in various fields, a thorough review of the scientific and patent literature did not reveal specific examples of this compound being utilized in the synthesis of agrochemicals such as fungicides, herbicides, or insecticides. While the oxazole ring is present in some agrochemical products, the direct synthetic lineage from this compound is not documented.

This lack of specific application in the available literature does not preclude its potential use in this sector. The structural motifs present in this compound could, in principle, be incorporated into novel agrochemical designs. Further research and development in this area would be necessary to explore such possibilities.

Strategic Intermediate in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of complex natural products and bioactive compounds is a testament to the power of modern synthetic organic chemistry. Acyl chlorides are fundamental reagents in this field, enabling the formation of key amide and ester linkages.

While the oxazole ring is a component of numerous natural products, specific instances of this compound being used as a strategic intermediate in the total synthesis of such molecules are not prominently featured in the reviewed literature. Synthetic strategies for natural products often involve the construction of the oxazole ring at a specific stage of the synthesis rather than the introduction of a pre-formed, functionalized oxazole like this compound.

The potential for its use in this capacity remains, particularly in modular syntheses where pre-functionalized building blocks can be efficiently coupled to construct complex target molecules. Its defined stereochemistry and reactive handle make it a candidate for such approaches, although specific examples are yet to be widely reported.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 4-Methyloxazole-5-carbonyl chloride. By analyzing the chemical shifts, coupling constants, and correlations, a precise map of the proton and carbon environments can be constructed.

The ¹H NMR spectrum of this compound is anticipated to display two distinct signals corresponding to the two types of protons in the molecule: the methyl protons and the oxazole (B20620) ring proton.

Based on the analysis of related structures, such as 4-methyloxazole (B41796) and its derivatives, the chemical shifts for the protons in this compound can be predicted. For comparison, in 4-methyloxazole, the methyl protons (CH₃) appear around 2.18 ppm, and the C2-H proton of the oxazole ring is observed at approximately 7.75 ppm, while the C5-H proton is at 7.41 ppm. chemicalbook.com In the case of 4-Methyloxazole-5-carboxylic acid, the methyl protons are found at a similar chemical shift. tcichemicals.com

For this compound, the electron-withdrawing nature of the carbonyl chloride group at the C5 position is expected to significantly deshield the C2-H proton, shifting it further downfield compared to the unsubstituted 4-methyloxazole. The methyl group protons at the C4 position are also likely to experience a slight downfield shift.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.2 - 2.5 | Singlet |

| C2-H | ~8.0 - 8.5 | Singlet |

The absence of adjacent protons for both the methyl group and the C2-H results in singlet multiplicities for both signals.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted chemical shifts are influenced by the electronic environment of each carbon.

For comparison, the ¹³C NMR spectrum of 4-Methyloxazole-5-carboxylic acid shows signals for the methyl carbon, the oxazole ring carbons, and the carboxylic acid carbon. tcichemicals.com The highly electronegative chlorine atom in the carbonyl chloride group of the target compound will have a pronounced effect on the chemical shift of the carbonyl carbon (C=O) and the adjacent C5 carbon of the oxazole ring. The carbonyl carbon of an acyl chloride is typically found in the range of 160-180 ppm. General trends for 13C NMR chemical shifts indicate that carbons in aromatic rings appear between 125-150 ppm, and methyl carbons are found in the upfield region of the spectrum. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ | ~10 - 15 |

| C4 | ~140 - 150 |

| C5 | ~130 - 140 |

| C2 | ~150 - 160 |

| C=O | ~165 - 175 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or long-range couplings between the isolated methyl and C2-H protons. This lack of correlation would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a powerful tool for assigning which proton is attached to which carbon. For this compound, the HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the C2-H proton signal to the C2 carbon signal. The quaternary carbons (C4, C5, and the carbonyl carbon) would not show any correlations in the HSQC spectrum. emerypharma.com

The methyl protons showing correlations to the C4 and C5 carbons.

The C2-H proton showing correlations to the C4 and C5 carbons.

The C2-H proton may also show a correlation to the carbonyl carbon.

These 2D NMR experiments, when used in concert, provide a definitive and detailed structural elucidation of this compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretch of the acyl chloride group. Acyl chlorides are known to exhibit a strong C=O stretching absorption at a higher frequency compared to other carbonyl compounds due to the inductive effect of the chlorine atom. This band is typically sharp and intense. For acyl chlorides, this absorption is generally observed in the range of 1770-1820 cm⁻¹.

In addition to the carbonyl stretch, the IR spectrum will display absorptions corresponding to the vibrations of the oxazole ring and the methyl group. The C=N and C=C stretching vibrations within the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically gives rise to absorptions in the 1000-1300 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl group will also be present. The reactivity of the compound with water, as noted in safety data, is a chemical property characteristic of acyl chlorides. fishersci.ca While not a spectroscopic feature, this reactivity is consistent with the presence of the carbonyl chloride functional group.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | 1770 - 1820 |

| C=N, C=C (Oxazole Ring) | Stretch | 1500 - 1650 |

| C-O-C (Oxazole Ring) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 650 - 850 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C-H (Methyl) | Bend | 1375 - 1450 |

The analysis of FTIR spectra of related oxadiazole derivatives can provide further insight into the expected vibrational modes of the heterocyclic ring system. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C₅H₄ClNO₂. fishersci.ca The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Calculated Exact Mass for the Molecular Ion of this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Calculated Exact Mass | 144.993057 |

The calculated monoisotopic mass for the [M]⁺ ion of this compound is 144.993057 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the compound. It is also important to consider the isotopic pattern arising from the presence of chlorine. The natural abundance of ³⁵Cl is approximately 75.8% and that of ³⁷Cl is about 24.2%. Therefore, the mass spectrum will exhibit an [M+2]⁺ peak with an intensity of roughly one-third of the molecular ion peak, a characteristic signature for a monochlorinated compound.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis

Electron ionization mass spectrometry (EIMS) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that is useful for structural elucidation. The fragmentation of this compound is expected to be directed by the functional groups present: the acyl chloride and the 4-methyloxazole ring.

The initial event is the formation of the molecular ion (M⁺) at m/z 145 (for ³⁵Cl). Key fragmentation pathways would likely involve:

Loss of the chlorine radical: Cleavage of the C-Cl bond would result in the formation of the 4-methyloxazole-5-carbonyl cation (m/z 110). This is often a favorable fragmentation pathway for acyl chlorides.

Decarbonylation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 110 fragment would lead to the formation of a 4-methyloxazolium ion at m/z 82.

Ring fragmentation: The oxazole ring itself can undergo cleavage. Pathways could include the loss of acetonitrile (B52724) (CH₃CN) or other small neutral molecules, leading to various smaller fragments.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the oxazole ring could also occur, though typically less favored than the loss of the halogen in acyl chlorides. libretexts.org

Table 2: Predicted Major Fragments in the EIMS of this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Formula | Notes |

| 145 | Molecular Ion [M]⁺ | [C₅H₄ClNO₂]⁺ | - |

| 110 | [M - Cl]⁺ | [C₅H₄NO₂]⁺ | Loss of chlorine radical |

| 82 | [M - Cl - CO]⁺ | [C₄H₄NO]⁺ | Subsequent loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (often non-bonding or π orbitals) to higher energy anti-bonding orbitals (π* or σ*).

For this compound, the expected electronic transitions are primarily associated with the oxazole ring and the carbonyl group. Oxazole itself exhibits π → π* transitions. The conjugation of the carbonyl group with the oxazole ring will influence the energy of these transitions.

The spectrum is expected to show strong absorption bands in the UV region. The primary transitions would be:

π → π* transitions: These are typically high-energy transitions and result in strong absorption bands, likely below 250 nm. These transitions involve the excitation of electrons from the π bonding orbitals of the conjugated system (oxazole ring and carbonyl group) to the π* anti-bonding orbitals.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms of the oxazole ring, or the oxygen of the carbonyl group) to a π* anti-bonding orbital. These transitions are generally of lower energy and have weaker absorption intensity compared to π → π* transitions. globalresearchonline.net They would be expected to appear at longer wavelengths, potentially in the range of 250-300 nm.

The specific λ(max) values would be influenced by the solvent polarity.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

While a specific single-crystal X-ray structure for this compound is not publicly available, predictions about its solid-state structure can be made based on related compounds. A successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.

It is expected that the oxazole ring is essentially planar. The carbonyl chloride group is also expected to be planar. The relative orientation of the acyl chloride group with respect to the oxazole ring would be a key structural feature, with a likely conformation that minimizes steric hindrance. The planarity of the molecule would be influenced by the packing forces in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. For this compound, the following interactions are expected to play a significant role in the crystal packing:

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen, nitrogen, and chlorine atoms, as well as the carbonyl group. These dipoles will align in the crystal to maximize attractive interactions. libretexts.org

π-π stacking: The aromatic oxazole ring can participate in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal structure. rsc.org

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules, such as the oxygen or nitrogen atoms of the oxazole ring.

C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds involving the methyl group hydrogens and the hydrogens on the oxazole ring with the oxygen and nitrogen atoms of adjacent molecules are also likely to be present. nih.gov

Elemental Analysis (C, H, N, S, Halogen) for Purity and Composition

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, providing a quantitative measure of its elemental composition. This analysis is crucial for confirming the identity and assessing the purity of this compound. The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion gases are then analyzed to determine the percentage by mass of each element.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₅H₄ClNO₂. The molecular weight of the compound is 145.54 g/mol . google.com The expected percentages for carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O) are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 41.28 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.78 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.36 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.63 |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.99 |

| Total | 145.55 | 100.00 |

Note: Total weight and percentages may have minor rounding differences.

Detailed Research Findings

While specific elemental analysis data for this compound is not extensively reported in publicly available literature, the methodology for analyzing related compounds is well-established. For instance, in the synthesis and characterization of derivatives of oxazolyl carboxylic acids, elemental analysis is a standard procedure to confirm the structure of the final products. In one such study, the elemental composition of 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide was determined and found to be in close agreement with the calculated values. The reported findings for this related compound were: Calculated: C, 54.25%; H, 4.55%; N, 15.82%. Found: C, 54.33%; H, 4.54%; N, 15.75%. iucr.org This demonstrates the precision of the technique.

The acceptable deviation for elemental analysis results is generally within ±0.4% of the calculated values. This level of accuracy provides strong evidence for the compound's elemental composition and purity. The analysis is typically performed using an elemental combustion system.

The following table illustrates how experimental results for this compound would be presented and compared against the theoretical values to ascertain its purity.

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Hypothetical) | Deviation % |

|---|---|---|---|

| Carbon (C) | 41.28 | 41.15 | -0.13 |

| Hydrogen (H) | 2.78 | 2.81 | +0.03 |

| Nitrogen (N) | 9.63 | 9.58 | -0.05 |

| Chlorine (Cl) | 24.36 | 24.29 | -0.07 |

Note: Sulfur (S) is not present in the compound and would therefore not be included in the analysis.

A close correlation between the found and calculated percentages, as depicted in the hypothetical data in Table 2, would confirm that the synthesized this compound has the correct empirical formula and a high degree of purity.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating these characteristics for oxazole (B20620) derivatives.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying oxazole systems. DFT calculations have been employed to determine various properties of oxazole derivatives, including their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding a molecule's reactivity.

For instance, theoretical calculations on the related compound 4-methyloxazole (B41796) have been performed to predict its electronic properties. These studies help in understanding how substituents, such as the methyl group at position 4 and the carbonyl chloride group at position 5, would influence the electron distribution within the oxazole ring. The energy gap between the HOMO and LUMO reflects the chemical reactivity, with a smaller gap generally indicating a more reactive molecule.

| Property | Value |

|---|---|

| Heat of Formation (kcal/mol) | -11.22 |

| -HOMO (eV) | 9.222 |

| LUMO (eV) | 4.678 |

| ΔE (HOMO-LUMO gap) (eV) | 13.900 |

| Dipole Moment (μ) (D) | 1.35 |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. For oxazole derivatives, ab initio calculations have been used to study properties like heats of formation and dipole moments. These calculations confirm the influence of substituent groups on the electronic environment of the oxazole ring system.

Molecular Geometry and Conformation Analysis

Computational methods are instrumental in determining the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For the parent oxazole ring, DFT calculations at the B3LYP/6-311++G(2df,2p) level of theory have provided optimized geometric parameters. researchgate.net These calculations show a planar five-membered ring structure. The introduction of substituents, such as a methyl group at the C4 position and a carbonyl chloride at the C5 position, would lead to specific conformational preferences that can be analyzed computationally. For instance, the orientation of the carbonyl chloride group relative to the oxazole ring is a key conformational feature that influences the molecule's reactivity and intermolecular interactions.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| O1–C2 | 1.365 |

| C2–N3 | 1.291 |

| N3–C4 | 1.388 |

| C4–C5 | 1.357 |

| C5–O1 | 1.363 |

| Bond Angles (°) | |

| C5–O1–C2 | 104.3 |

| O1–C2–N3 | 115.1 |

| C2–N3–C4 | 104.9 |

| N3–C4–C5 | 112.2 |

| C4–C5–O1 | 103.5 |

Reactivity and Selectivity Prediction through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For oxazole derivatives, theoretical studies have shed light on their behavior in various transformations, most notably the Diels-Alder reaction. The oxazole ring can act as a diene in these cycloaddition reactions to form pyridine (B92270) derivatives. researchgate.netresearchgate.net

Theoretical studies have shown that the reactivity of the oxazole in a Diels-Alder reaction can be enhanced by the addition of a Brønsted or Lewis acid to the nitrogen atom. nih.govacs.org Computational models demonstrate that this facilitation is due to stabilization of the transition state and a lowering of the HOMO(dienophile)-LUMO(diene) energy gap. nih.gov DFT calculations have been successfully used to reproduce the experimentally observed stereoselectivity in such reactions, providing a predictive model for their outcomes. nih.gov These models can analyze the transition state structures to explain why a particular stereoisomer is formed preferentially.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of compounds to their biological activity or physical properties. For oxazole derivatives, QSAR studies have been crucial in drug discovery efforts.

Researchers have developed 2D- and 4D-QSAR models for series of oxazole and oxadiazole derivatives to predict their antileishmanial activity. These models use molecular descriptors that quantify steric, electronic, and hydrophobic properties to build a mathematical relationship with the observed biological activity. Successful QSAR models exhibit good internal consistency and external predictive power, as indicated by statistical parameters like the coefficient of determination (R²) and the predictive R² (R²pred). For example, a 2D-QSAR model for antileishmanial oxazoles showed high statistical robustness with an R² of 0.90 and an R²pred of 0.82. Such models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activity.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Oxazole (B20620) Transformations

The functionalization of the oxazole ring is a key area for the development of novel derivatives with diverse applications. Research is increasingly focused on the development of advanced catalytic systems that can achieve site-selective modifications of the oxazole core.

Recent Research Findings:

Metal-Catalyzed Cross-Coupling: Modern synthetic methods are moving towards the direct functionalization of heterocyclic rings. For the oxazole core, transition metal catalysis, particularly with palladium and copper, has shown significant promise. researchgate.net These methods allow for the direct arylation, alkenylation, and alkylation of the oxazole ring, offering a more efficient alternative to traditional multi-step syntheses. researchgate.netnih.gov For instance, Rh(III)-catalyzed olefination reactions have been developed to introduce long-chain alkenyls into oxazole derivatives. nih.gov

C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. For oxazoles, catalytic systems are being developed to selectively activate and modify C-H bonds at various positions on the ring. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and environmentally friendly. nih.gov

Iodine-Catalyzed Reactions: Recent studies have demonstrated the use of iodine as a catalyst for the functionalization of primary aliphatic amines to form oxazoles. nih.gov This highlights a move towards more sustainable and metal-free catalytic systems.

The development of these novel catalytic systems will undoubtedly expand the synthetic utility of 4-Methyloxazole-5-carbonyl chloride, allowing for the creation of a wider range of complex molecules.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated synthesis platforms. The properties of this compound make it a suitable candidate for integration into such systems.

Current Trends and Research:

Flow Chemistry: Automated continuous flow synthesis has emerged as a powerful tool for the rapid and efficient production of chemical compounds. durham.ac.ukacs.org This technology allows for precise control over reaction parameters, improved safety, and easier scalability. The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in a fully automated mesofluidic flow reactor. durham.ac.ukacs.org The reactive nature of the acyl chloride group in this compound makes it well-suited for flow chemistry applications, where reaction times can be minimized.

High-Throughput Screening: The generation of compound libraries is often coupled with high-throughput screening to identify molecules with desired biological or material properties. Automated synthesis platforms can be used to rapidly generate a diverse set of derivatives from a common scaffold like this compound. These libraries can then be screened to identify lead compounds for further development. researchgate.net

Robotics and AI in Synthesis: The future of chemical synthesis lies in the integration of robotics and artificial intelligence to design and execute complex synthetic routes. nih.govlibretexts.org Compounds like this compound, with their predictable reactivity, can be incorporated into these automated workflows to accelerate the discovery of new molecules.

The integration of this compound into these advanced platforms will significantly accelerate the exploration of its chemical space and the discovery of new applications.

Exploration of New Reaction Pathways and Mechanistic Insights for Carbonyl Chlorides

While the general reactivity of acyl chlorides is well-understood, there is always room for the discovery of new reaction pathways and a deeper mechanistic understanding, especially for heterocyclic acyl chlorides.

Areas of Active Investigation:

Nucleophilic Acyl Substitution: The primary reaction of acyl chlorides is nucleophilic acyl substitution. nih.gov While reactions with common nucleophiles like alcohols and amines are standard, research continues to explore reactions with a wider range of nucleophiles under milder conditions. The mechanism of these reactions, particularly the role of the heterocyclic ring in influencing the reactivity of the acyl chloride, is an area of ongoing study. nih.govacs.orgresearchgate.netchemrxiv.org

Catalytic Acylation Reactions: Traditional Friedel-Crafts acylation reactions often require stoichiometric amounts of a Lewis acid catalyst. bldpharm.comchemspider.com Research is focused on developing catalytic versions of these reactions that are more efficient and environmentally friendly. The electronic properties of the 4-methyloxazole (B41796) ring could influence the reactivity of the carbonyl chloride in such transformations.

Mechanistic Studies: Detailed mechanistic studies, including computational modeling and kinetic analysis, can provide valuable insights into the reaction pathways of acyl chlorides. nih.govacs.orgresearchgate.netchemrxiv.org Understanding the transition states and intermediates involved in the reactions of this compound will enable the development of more selective and efficient synthetic methods.

A deeper understanding of the reactivity and reaction mechanisms of this compound will unlock its full potential as a synthetic building block.

Design and Synthesis of Advanced Materials Incorporating Oxazole Moieties

The oxazole ring is a key component in many functional materials due to its electronic and structural properties. The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials.

Emerging Applications in Materials Science: